4,4-Dichlorobutanenitrile
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Overview
Description
4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.
From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
4-Hydroxybutanenitrile: Formed via substitution.
4,4-Dichlorobutylamine: Formed via reduction.
4,4-Dichlorobutanoic acid: Formed via oxidation.
Scientific Research Applications
4,4-Dichlorobutanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyronitrile: Similar in structure but with only one chloro group.
3,4-Dichlorobutanenitrile: Similar but with chloro groups on different carbon atoms.
Uniqueness
4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .
Properties
Molecular Formula |
C4H5Cl2N |
---|---|
Molecular Weight |
137.99 g/mol |
IUPAC Name |
4,4-dichlorobutanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2 |
InChI Key |
QTIBJFBASMLMDO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)Cl)C#N |
Origin of Product |
United States |
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